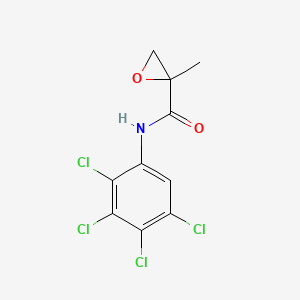
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorophenyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4,5-tetrachlorophenylamine with an appropriate epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. This reactivity is the basis for its potential therapeutic and biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide: Unique due to its tetrachlorophenyl group and oxirane ring.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylhydrazide: Contains a hydrazide group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrachlorophenyl group and an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65925-86-2 |
|---|---|
Molecular Formula |
C10H7Cl4NO2 |
Molecular Weight |
315.0 g/mol |
IUPAC Name |
2-methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H7Cl4NO2/c1-10(3-17-10)9(16)15-5-2-4(11)6(12)8(14)7(5)13/h2H,3H2,1H3,(H,15,16) |
InChI Key |
UDLHREHAVGOTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















